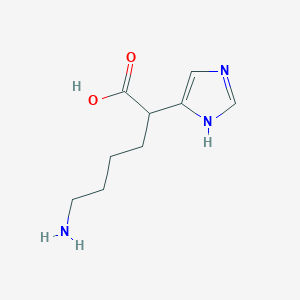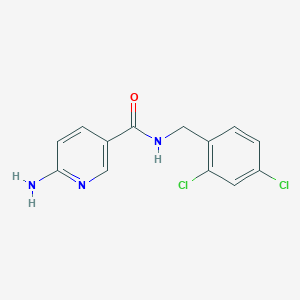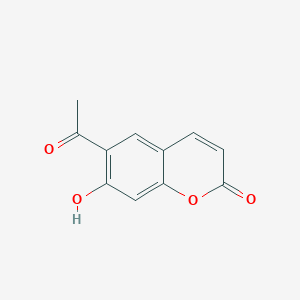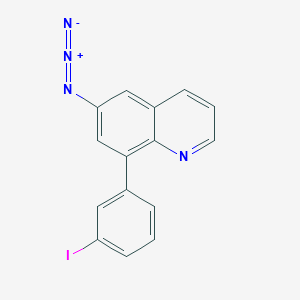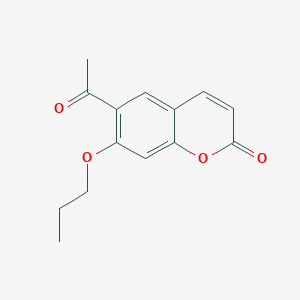
6-acetyl-7-propoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-acetyl-7-propoxy-2H-chromen-2-one is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. They are known for their diverse pharmacological properties and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 6-acetyl-7-propoxy-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
6-acetyl-7-propoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-acetyl-7-propoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of fluorescent dyes and optical brighteners.
Mechanism of Action
The mechanism of action of 6-acetyl-7-propoxy-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, its acetylcholinesterase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function . Other pathways and targets may be involved depending on the specific biological activity being studied.
Comparison with Similar Compounds
6-acetyl-7-propoxy-2H-chromen-2-one can be compared with other coumarin derivatives such as:
6-methyl-4-(4-phenylpiperazin-1-yl)2H-chromen-2-one: Known for its potent acetylcholinesterase inhibitory activity.
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of various coumarin derivatives.
4-hydroxy-2H-chromen-2-one: Used in the synthesis of anticoagulants like warfarin. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
6-acetyl-7-propoxychromen-2-one |
InChI |
InChI=1S/C14H14O4/c1-3-6-17-13-8-12-10(4-5-14(16)18-12)7-11(13)9(2)15/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
VIKCPCBUFQJHPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C2C=CC(=O)OC2=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


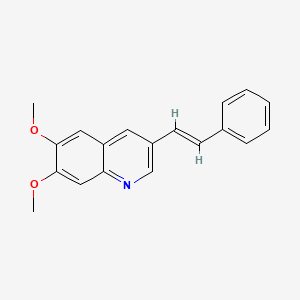
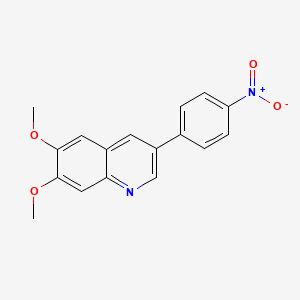
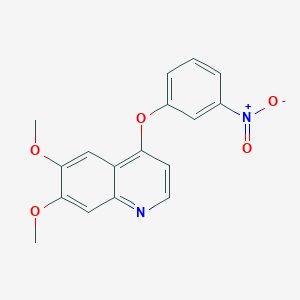
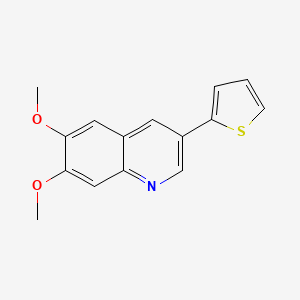
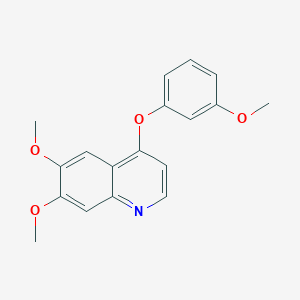
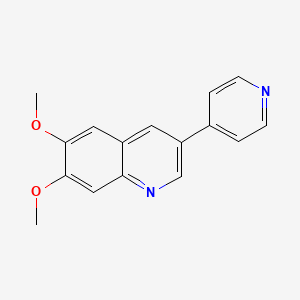
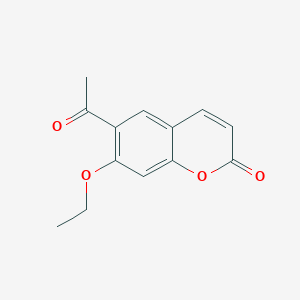
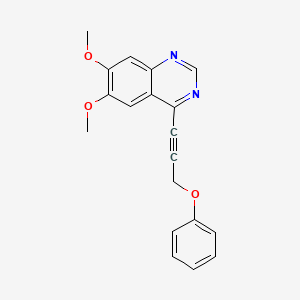
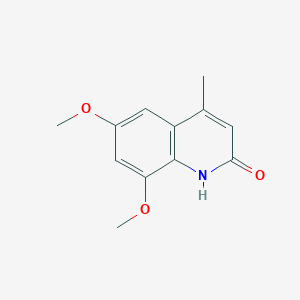
![6-[4-(Pyridin-4-ylmethyl)phenyl]naphthalen-2-ol](/img/structure/B10845171.png)
